molecular formula C9H13N3 B1289431 4-(Piperidin-4-yl)pyrimidine CAS No. 954220-47-4

4-(Piperidin-4-yl)pyrimidine

Cat. No. B1289431
CAS RN: 954220-47-4
M. Wt: 163.22 g/mol
InChI Key: NXWUMAKDYWLFIS-UHFFFAOYSA-N
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Description

The compound 4-(Piperidin-4-yl)pyrimidine is a versatile scaffold in medicinal chemistry, often utilized for its potential biological activities. It is a structural motif present in various pharmacologically active molecules that target different receptors and enzymes, indicating its significance in drug discovery and development.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with a piperidin-4-yl moiety, typically involves multi-step chemical reactions. For instance, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was achieved through an efficient method, leading to compounds with potent anti-proliferative activities against cancer cell lines . Another example is the three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for Crizotinib, which required optimization for successful scale-up .

Molecular Structure Analysis

Molecular modeling studies have been employed to understand the structure-activity relationships of pyrimidine derivatives. For example, the molecular structure of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines was studied to rationalize their selectivity profile as adenosine receptor antagonists . Additionally, crystal structures of copper(II) complexes based on a pyrazolylpyrimidine ligand with a piperidin-1-yl group revealed non-covalent interactions that contribute to their stability .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the substituents on the pyrimidine ring. For instance, the iodination step in the synthesis of a Crizotinib intermediate involved a nucleophilic aromatic substitution reaction . Moreover, the metabolism of a dipeptidyl peptidase IV inhibitor with a pyrimidin-2-yl piperazin-1-yl moiety involved hydroxylation at the pyrimidine ring, among other pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are crucial for their pharmacokinetic profiles. For example, the water solubility of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative was significantly improved by introducing a piperidin-4-yl ring, resulting in a stable aqueous system suitable for intravenous infusion . In another study, the pharmacokinetic properties of piperazinyl-glutamate-pyrimidines were fine-tuned through modifications at the piperidine ring, leading to compounds with good oral bioavailability .

Scientific Research Applications

Corrosion Inhibition in Iron

Piperidine derivatives, including those related to 4-(Piperidin-4-yl)pyrimidine, have been studied for their potential in inhibiting corrosion in iron. Quantum chemical calculations and molecular dynamics simulations have been conducted to understand the adsorption behaviors and corrosion inhibition properties of these compounds, indicating their usefulness in materials science and engineering (Kaya et al., 2016).

Antibacterial Applications

Some derivatives of this compound have shown promising antibacterial activity. Research has been conducted on the synthesis of these compounds and their efficacy against various bacterial strains, suggesting their potential in the development of new antimicrobial agents (Merugu et al., 2010).

Anti-angiogenic and DNA Cleavage Activities

Studies on novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have revealed significant anti-angiogenic and DNA cleavage activities. These compounds have shown potential as anticancer agents, particularly in inhibiting the formation of blood vessels in vivo and exhibiting DNA binding/cleavage capabilities (Kambappa et al., 2017).

Antagonistic Activity on Human Adenosine Receptors

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, including those with a piperidin-4-yl moiety, have been investigated for their antagonistic activity on human adenosine receptors. These studies offer insights into the development of new therapeutic agents, especially for conditions where modulation of adenosine receptors is beneficial (Baraldi et al., 2012).

Antimicrobial Activity Screening

Pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in inducing bacterial cell membrane rupture and disintegration, suggesting their utility in antimicrobial research (Bhat & Begum, 2021).

Non-covalent Interactions in Chemical Compounds

Research on copper(II) complexes based on chelating 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine ligand has contributed to the understanding of non-covalent interactions like lone pair-π, C-H···π, π-π, and C-H···A in chemical compounds. This research is significant in the field of chemistry, particularly in the study of molecular interactions and crystal structures (Bushuev et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-4-yl)pyrimidine is Protein Kinase B (PKB) , also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been found to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction results in changes in the activity of PKB, thereby affecting the intracellular signaling pathways it regulates .

Biochemical Pathways

The compound affects the Phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent .

Action Environment

For instance, the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives

Safety and Hazards

The safety information for “4-(Piperidin-4-yl)pyrimidine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Piperidine derivatives have shown activity against different viruses . Therefore, future research could focus on exploring the potential of “4-(Piperidin-4-yl)pyrimidine” and similar compounds in antiviral drug discovery.

properties

IUPAC Name

4-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWUMAKDYWLFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591506
Record name 4-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954220-47-4
Record name 4-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-yl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 4-(Piperidin-4-yl)pyrimidine scaffold in these derivatives?

A2: While the abstract [] doesn't delve into the specific structure-activity relationship (SAR) of the this compound scaffold, it's likely a crucial component for target binding and activity. Modifications to this scaffold could potentially alter the physicochemical properties of the molecule, influencing its solubility, bioavailability, and ultimately its efficacy. Further research exploring SAR would be beneficial in understanding the impact of structural changes on the compound's activity.

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